6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C16H17NO3 It is characterized by a benzylamino group attached to a cyclohexadienone ring, which is further substituted with methoxy groups
Vorbereitungsmethoden
The synthesis of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one typically involves the condensation of benzylamine with a suitable precursor, such as 3,5-dimethoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: This compound has a similar benzylamino group but differs in the core structure, which is a pyrimidine ring.
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: This compound also contains a benzylamino group but has a diazinane ring instead of a cyclohexadienone ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917567-19-2 |
---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2-(benzyliminomethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C16H17NO3/c1-19-13-8-15(18)14(16(9-13)20-2)11-17-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
InChI-Schlüssel |
IFXPKNGHVXTNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C=NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.